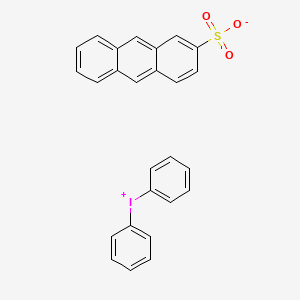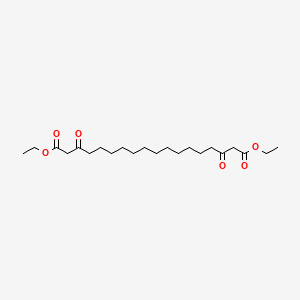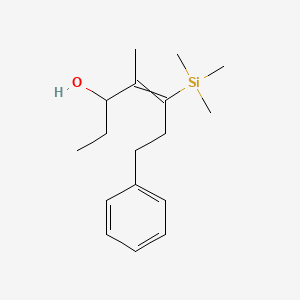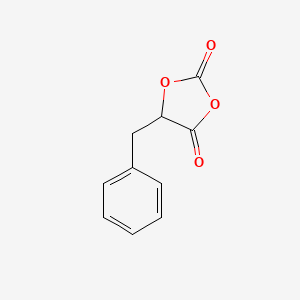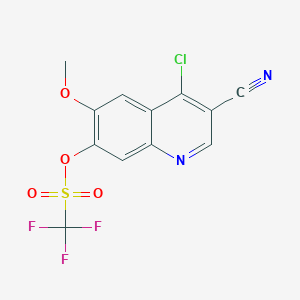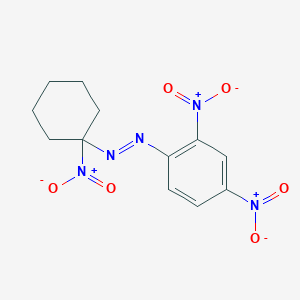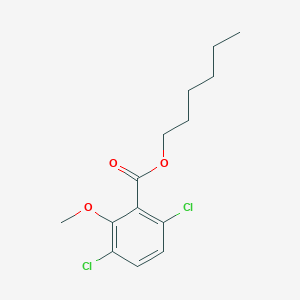
Hexyl 3,6-dichloro-2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 3,6-dichloro-2-methoxybenzoate is a chemical compound belonging to the class of benzoates. It is characterized by the presence of a hexyl ester group attached to a 3,6-dichloro-2-methoxybenzoic acid moiety. This compound is known for its unique structural features, which include multiple aromatic bonds and functional groups such as esters and ethers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 3,6-dichloro-2-methoxybenzoate typically involves the esterification of 3,6-dichloro-2-methoxybenzoic acid with hexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl 3,6-dichloro-2-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3,6-dichloro-2-methoxybenzoic acid and hexanol.
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products include substituted benzoates with different functional groups replacing the chlorine atoms.
Hydrolysis: Yields 3,6-dichloro-2-methoxybenzoic acid and hexanol.
Oxidation: Produces carboxylic acid derivatives.
Applications De Recherche Scientifique
Hexyl 3,6-dichloro-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Hexyl 3,6-dichloro-2-methoxybenzoate involves its interaction with specific molecular targets. The compound’s ester and ether groups allow it to interact with enzymes and receptors in biological systems. The chlorine atoms may enhance its binding affinity to certain proteins, leading to its biological effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloro-2-methoxybenzoic acid: The parent compound without the hexyl ester group.
Hexyl 2,4-dichlorobenzoate: A similar compound with chlorine atoms at different positions on the benzene ring.
Hexyl 3,5-dichloro-2-methoxybenzoate: Another analog with chlorine atoms at different positions.
Uniqueness
Hexyl 3,6-dichloro-2-methoxybenzoate is unique due to its specific substitution pattern and the presence of both ester and ether functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
405297-28-1 |
|---|---|
Formule moléculaire |
C14H18Cl2O3 |
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
hexyl 3,6-dichloro-2-methoxybenzoate |
InChI |
InChI=1S/C14H18Cl2O3/c1-3-4-5-6-9-19-14(17)12-10(15)7-8-11(16)13(12)18-2/h7-8H,3-6,9H2,1-2H3 |
Clé InChI |
VXEZYHUJTRLICN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


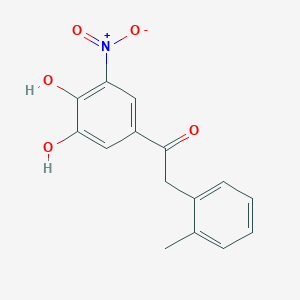
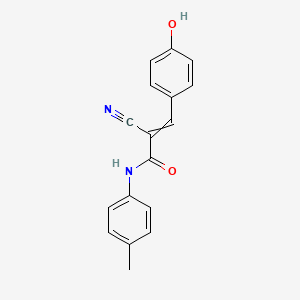
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
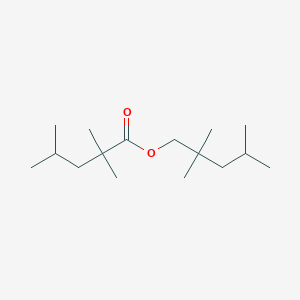

![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)

